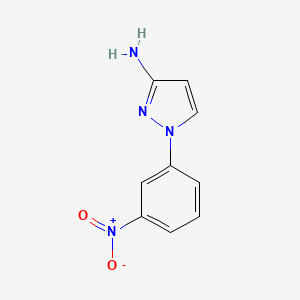
1-(3-Nitrophenyl)-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Nitrophenyl)-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a nitrophenyl group. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitrophenyl)-1H-pyrazol-3-amine typically involves the reaction of 3-nitrobenzaldehyde with hydrazine hydrate to form 3-nitrophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyrazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Nitrophenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Cyclization: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating agents like nitric acid, halogenating agents like bromine.
Cyclization: Acidic or basic conditions, depending on the specific reaction pathway.
Major Products Formed
Reduction: 1-(3-Aminophenyl)-1H-pyrazol-3-amine.
Substitution: Various nitro or halogen-substituted derivatives.
Cyclization: Fused heterocyclic compounds with potential biological activities.
Wissenschaftliche Forschungsanwendungen
1-(3-Nitrophenyl)-1H-pyrazol-3-amine has been explored for its applications in:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of dyes, pigments, and other functional materials
Wirkmechanismus
The mechanism of action of 1-(3-Nitrophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The pyrazole ring can interact with various biological pathways, contributing to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Nitrophenyl)-1H-pyrazol-3-amine: Similar structure but with the nitro group in the para position.
1-(3-Chlorophenyl)-1H-pyrazol-3-amine: Chlorine substituent instead of a nitro group.
1-(3-Methylphenyl)-1H-pyrazol-3-amine: Methyl substituent instead of a nitro group
Uniqueness
1-(3-Nitrophenyl)-1H-pyrazol-3-amine is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This influences its reactivity and biological activity, making it a valuable compound for various applications.
Biologische Aktivität
1-(3-Nitrophenyl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H14N4O2
- Molecular Weight : 298.31 g/mol
- CAS Number : 2764842
The compound features a pyrazole ring substituted with a 3-nitrophenyl group, contributing to its unique chemical properties and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, leading to modulation of enzymatic and receptor activities. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, such as cell proliferation, which is particularly relevant in cancer therapy.
- Targeting Cancer Pathways : Research indicates that pyrazole derivatives can inhibit growth in several cancer types, including breast and liver cancers, by targeting pathways like topoisomerase II and EGFR .
Biological Activity Overview
This compound exhibits a range of biological activities, summarized in the following table:
| Biological Activity | Description |
|---|---|
| Anticancer | Inhibits growth in various cancer cell lines (e.g., MDA-MB-231 for breast cancer) |
| Anti-inflammatory | Demonstrates significant inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) |
| Antimicrobial | Exhibits activity against certain bacterial strains |
| Neuroprotective | Shows potential in protecting neuronal cells from oxidative stress |
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various applications:
- Anticancer Activity :
- Anti-inflammatory Effects :
- Neuroprotective Studies :
Eigenschaften
CAS-Nummer |
127530-36-3 |
|---|---|
Molekularformel |
C9H8N4O2 |
Molekulargewicht |
204.19 g/mol |
IUPAC-Name |
1-(3-nitrophenyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H8N4O2/c10-9-4-5-12(11-9)7-2-1-3-8(6-7)13(14)15/h1-6H,(H2,10,11) |
InChI-Schlüssel |
OYEGYZKYEVYAFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C=CC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















